Product packaging for 1-(Benzenesulfonyl)-4-benzylpiperidine(Cat. No.:)

1-(Benzenesulfonyl)-4-benzylpiperidine

Cat. No.: B10813857
M. Wt: 315.4 g/mol
InChI Key: HYSYUQJJRUVDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-4-benzylpiperidine is a chemical compound for research use only (RUO). It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2S B10813857 1-(Benzenesulfonyl)-4-benzylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYUQJJRUVDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzenesulfonyl 4 Benzylpiperidine and Analogues

General Strategies for Piperidine (B6355638) Ring Functionalization

The functionalized piperidine ring is a ubiquitous scaffold in a vast array of pharmaceutical agents and natural alkaloids. researchgate.net Consequently, the development of efficient and stereoselective methods for the synthesis of these heterocyclic systems has been a major focus of organic synthesis research for many years. researchgate.net

Construction of the Piperidine Core

The fundamental piperidine structure can be assembled through various cyclization strategies. A common approach involves the intramolecular cyclization of linear precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center. For instance, the cyclization of amino alcohols, often activated by conversion of the hydroxyl group to a leaving group, is a classic method for forming the piperidine ring. organic-chemistry.org Modern variations include iridium-catalyzed N-heterocyclization of primary amines with diols, which provides a more efficient and atom-economical route to cyclic amines, including piperidines. sigmaaldrich.com

Another powerful strategy is the aza-Diels-Alder reaction, a [4+2] cycloaddition that can construct the piperidine ring with a high degree of stereocontrol. This method involves the reaction of a diene with an imine, which serves as the dienophile.

Furthermore, multi-component reactions, such as the vinylogous Mannich reaction, offer a convergent approach to highly substituted piperidines. researchgate.net Inspired by the biosynthesis of piperidine alkaloids, this strategy can assemble complex piperidine structures in a single step from simple starting materials. researchgate.net For example, a three-component reaction of a 1,3-bis-trimethylsilylenol ether, an aldehyde, and an amine can yield a chiral dihydropyridinone, a versatile intermediate for the synthesis of various piperidine compounds. researchgate.net

Derivatization of Pre-Existing Piperidine Systems

Alternatively, functionalization can be achieved on a pre-existing piperidine or pyridine (B92270) ring. The hydrogenation of substituted pyridines is a widely used method to obtain the corresponding piperidines. mdpi.com This can be accomplished using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), often under hydrogen pressure. sigmaaldrich.com Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or borane-ammonia complexes offers a milder alternative to high-pressure hydrogenation. sigmaaldrich.com

Direct C-H functionalization of the piperidine ring represents a more contemporary and efficient approach to introduce substituents. rsc.orgusm.edunih.gov The site-selectivity of these reactions (C-2, C-3, or C-4) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. usm.edunih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce functional groups at various positions of the piperidine ring. usm.edunih.gov

Introduction of the Benzenesulfonyl Moiety

The benzenesulfonyl group is typically introduced onto the piperidine nitrogen via an N-sulfonylation reaction. This transformation is crucial for modulating the chemical and biological properties of the final molecule.

N-Sulfonylation Reactions on Piperidine Nitrogen

The most common method for the N-sulfonylation of secondary amines like piperidine is the reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. rsc.orgjove.com The base, which can be an organic amine like triethylamine (B128534) or pyridine, or an inorganic base like sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction. nih.govorgsyn.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran. nih.govwikipedia.org

The Hinsberg test, a classical method to distinguish between primary, secondary, and tertiary amines, is based on this reaction. jove.com Secondary amines react with benzenesulfonyl chloride to form an insoluble N,N-disubstituted sulfonamide. jove.com

A variety of conditions have been developed to carry out this transformation efficiently. For example, a simple and facile procedure for the N-sulfonylation of amines using p-toluenesulfonyl chloride in the presence of atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions has been reported to give high yields in a short reaction time. wikipedia.org

Table 1: Conditions for N-Sulfonylation of Amines

ReagentsSolventConditionsYieldReference
p-TsCl, atomized sodiumEtOH-THFSonication (2-8 min)High wikipedia.org
Sulfonyl chloride, baseAprotic solventStandard stirringVariable rsc.orgjove.com
p-TsCl, amineNoneMicrowave irradiationExcellent rsc.org

Novel and Green Synthetic Routes for Benzenesulfonyl Derivatives

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. For the synthesis of sulfonyl chlorides, the starting material for N-sulfonylation, methods have been developed that avoid harsh reagents. For example, benzenesulfonyl chloride can be prepared through the chlorosulfonation of benzene (B151609). youtube.com Greener alternatives for the synthesis of sulfonyl halides involve the oxyhalogenation of thiols or disulfides using reagents like oxone in water. orgsyn.org

For the N-sulfonylation step itself, microwave-assisted synthesis under solvent- and catalyst-free conditions has been shown to be a rapid and efficient method for the preparation of sulfonamides. rsc.org This approach offers advantages in terms of reduced reaction times, cleaner reaction profiles, and minimized waste generation. rsc.org

Strategies for Incorporating the Benzyl (B1604629) Substituent at Piperidine C-4

The introduction of the benzyl group at the C-4 position of the piperidine ring can be achieved through several synthetic routes.

A common starting material for the synthesis of 4-benzylpiperidine (B145979) is 4-cyanopyridine (B195900). Reaction of 4-cyanopyridine with a benzyl Grignard reagent or a related organometallic species can introduce the benzyl group at the 4-position of the pyridine ring. Subsequent catalytic hydrogenation of the pyridine ring then yields 4-benzylpiperidine.

Alternatively, 4-benzylpiperidine can be prepared from 4-piperidone (B1582916). One approach involves the Wittig reaction or a related olefination of 4-piperidone to introduce a benzylidene group, which is then reduced to a benzyl group. Another strategy is the direct reductive amination of 4-piperidone with benzylamine (B48309), followed by further transformations.

A highly efficient method for the construction of 4-benzyl piperidines involves a Suzuki coupling protocol. This method utilizes the reaction of a piperidine-derived borane (B79455) with a benzyl halide in the presence of a palladium catalyst. This approach is versatile and tolerates a wide range of functional groups on both the piperidine and the benzyl moiety. For instance, hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki coupling with a benzyl bromide can provide the N-Boc-4-benzylpiperidine precursor.

The direct synthesis of 1-(benzenesulfonyl)-4-benzylpiperidine (B5504163) would typically involve the N-sulfonylation of 4-benzylpiperidine with benzenesulfonyl chloride in the presence of a suitable base, as described in section 2.2.1. The 4-benzylpiperidine itself can be synthesized by one of the methods mentioned above. This modular approach allows for the synthesis of a variety of analogues by simply changing the sulfonyl chloride or the starting materials for the 4-benzylpiperidine synthesis.

Alkylation and Reductive Amination Approaches

A primary method for the synthesis of this compound involves the N-sulfonylation of 4-benzylpiperidine. This is typically achieved by reacting 4-benzylpiperidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. researchgate.net This straightforward alkylation approach provides the desired product in good yield.

Reductive amination represents another versatile strategy. This method can be employed to introduce the benzyl group at the 4-position of a pre-existing N-protected piperidone. For instance, N-substituted 4-piperidones can undergo reductive amination with an appropriate amine to yield N-benzhydrylpiperidin-4-amine derivatives. researchgate.net While not a direct synthesis of the title compound, this highlights the utility of reductive amination in constructing the core piperidine scaffold. General reductive amination procedures are widely used in pharmaceutical synthesis, often utilizing reducing agents like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sci-hub.ru

Synthesis of Key Precursors for Benzylpiperidine Construction (e.g., 1-Benzyl-4-piperidone)

The synthesis of key precursors is crucial for the successful construction of this compound. One such vital precursor is 1-benzyl-4-piperidone. Various methods exist for its preparation. A common approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. dtic.mil Another method involves the reaction of a primary amine with two equivalents of an alkyl acrylate, followed by cyclization. dtic.mil

More recent methods for synthesizing N-benzyl-4-piperidone have been developed to improve yield and purity for industrial applications. One such method involves the reaction of benzylamine with an acrylic ester, followed by a condensation reaction in the presence of an organic alkali and a catalyst. google.com This process is reported to have advantages of a simple production process, high product purity, and good yield. google.com The synthesis of 1-benzyl-4-piperidone from 1-benzyl-4-piperidinol through oxidation has also been reported, though challenges with oxidant availability and product purification exist. google.com

The precursor 4-benzylpiperidine itself can be synthesized by the reaction of 4-cyanopyridine with toluene (B28343) to form 4-benzylpyridine, which is then subjected to catalytic hydrogenation to reduce the pyridine ring. wikipedia.orgchemicalbook.com

Regio- and Stereoselective Synthesis of this compound Analogues

The development of regio- and stereoselective synthetic methods is paramount for exploring the structure-activity relationships of this compound analogs. These methods allow for precise modifications at various positions of the molecule.

Modifications on the Benzenesulfonyl Aromatic Ring

Modifications on the benzenesulfonyl aromatic ring can be achieved by using substituted benzenesulfonyl chlorides in the initial N-sulfonylation step. For example, reacting 4-benzylpiperidine with a substituted benzenesulfonyl chloride, such as p-toluenesulfonyl chloride, would yield the corresponding N-(substituted-benzenesulfonyl)-4-benzylpiperidine derivative. chemicalbook.com A specific example is the synthesis of N-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide. sigmaaldrich.com This highlights the possibility of introducing a variety of substituents onto the benzenesulfonyl ring to modulate the compound's properties.

Variational Substitutions on the Benzyl Phenyl Ring

Introducing substituents on the benzyl phenyl ring offers another avenue for creating diverse analogs. This can be accomplished by starting with a substituted benzyl derivative in the initial synthesis. For instance, in the synthesis of 1,4-disubstituted piperidines, various substituents on the phenyl ring have been explored. conicet.gov.ar A general approach would involve using a substituted benzyl bromide or a substituted benzaldehyde (B42025) in the construction of the 4-benzylpiperidine scaffold.

Derivatization at Other Positions of the Piperidine Nucleus

The piperidine nucleus itself can be derivatized at positions other than the nitrogen and the 4-position. The synthesis of 4-substituted 1-benzylpiperidine-3,5-diols from 1-benzyl-4,5-epoxypiperidine-3-ols demonstrates a method for introducing substituents at the 3- and 5-positions. researchgate.net This regio- and stereoselective synthesis proceeds through the nucleophilic cleavage of the epoxide ring. researchgate.net Furthermore, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) showcases modifications at the 4-position, extending from the benzyl group. nih.gov The synthesis of various piperidine derivatives often involves the use of versatile intermediates like 4-piperidone, which can be manipulated to introduce a wide range of functionalities. un.orgresearchgate.net

Structure Activity Relationship Sar Studies of 1 Benzenesulfonyl 4 Benzylpiperidine Derivatives

Influence of Benzenesulfonyl Moiety Variations on Biological Profile

The benzenesulfonyl group plays a critical role in the interaction of 1-(benzenesulfonyl)-4-benzylpiperidine (B5504163) derivatives with their biological targets. Variations in the substitution pattern on the phenyl ring of this moiety can significantly alter the compound's electronic and steric properties, thereby affecting its biological profile.

Research on related sulfonamide derivatives has shown that the nature and position of substituents on the benzenesulfonyl ring are key determinants of activity. For instance, in a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, it was observed that the presence of electron-withdrawing groups on the phenyl ring of the sulfonamide influenced the antimycobacterial activity. acs.org Specifically, compounds with a 2,4-dinitro substitution on the benzenesulfonyl moiety were found to be the most potent analogues. acs.org This suggests that a decrease in electron density on the sulfonamide ring can be beneficial for the biological response.

In another study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of the substitutions on the sulfonamide ring was also found to influence the antimicrobial activity. nih.gov This highlights the general importance of the electronic character of the benzenesulfonyl group in defining the pharmacological properties of this class of compounds.

The following table summarizes the effect of substituents on the benzenesulfonyl moiety on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv for a series of related sulfonamide hybrids.

CompoundSubstituent on Benzenesulfonyl RingMIC (µg/mL)
7a 2,4-Dinitro1.56
7k 2,4-Dinitro0.78
7l 2,4-Dinitro0.78
7o 2,4-Dinitro0.78
7r 2,4-Dinitro1.56
7s 2,4-Dinitro0.78
7v 2,4-Dinitro0.78
7y 2,4-Dinitro0.78
7z 2,4-Dinitro0.78
7aa 2,4-Dinitro0.78
Reference Compounds
Isoniazid-0.05
Rifampicin-0.1
Ethambutol-1.56
Data derived from a study on benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which are structurally related to this compound. acs.org

Impact of Benzyl (B1604629) Group Modifications on Ligand Affinity and Selectivity

The 4-benzyl group is another key structural feature of this compound that can be modified to modulate ligand affinity and selectivity. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues of the target protein.

In studies of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally analogous, modifications to the benzyl group have been shown to have a profound effect on sigma receptor affinity. nih.gov The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displayed high affinity for sigma-1 receptors. nih.gov The introduction of substituents on the phenyl ring of the benzyl moiety can fine-tune this affinity and selectivity. For example, halogen substitution on the aromatic ring generally led to an increased affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker or negligible affinity for sigma-2 receptors. nih.gov

The position of the substituent on the benzyl ring is also critical. For several analogues, a substitution at the 3-position of the phenyl ring resulted in higher affinity for both sigma-1 and sigma-2 receptors compared to substitutions at the 2- or 4-positions. nih.gov

The table below illustrates the impact of benzyl group modifications on the binding affinity (Ki) for sigma-1 and sigma-2 receptors in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues.

CompoundSubstitution on Phenylacetamide RingKi (nM) for sigma-1Ki (nM) for sigma-2Selectivity (sigma-2/sigma-1)
1 Unsubstituted3.9024061.5
11 2-Fluoro3.56667187.4
-3-Chloro--Higher affinity than 2- or 4-substituted
-3-Bromo--Higher affinity than 2- or 4-substituted
-3-Nitro--Higher affinity than 2- or 4-substituted
-3-Methoxy--Higher affinity than 2- or 4-substituted
Data derived from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

Role of Piperidine (B6355638) Ring Conformation and Substituent Configuration

While direct studies on the conformational constraints of this compound are limited, research on related piperidine derivatives highlights the importance of the piperidine core. For instance, in a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, retaining the basic piperidine core was a key aspect of the inhibitor design. nih.gov The introduction of nitrogenous heterocycles directly linked to other parts of the molecule was explored to understand the role of the piperidine linkage. nih.gov

The stereochemistry of substituents on the piperidine ring can also play a pivotal role. Although the parent compound this compound is achiral, the introduction of substituents on the piperidine ring can create chiral centers, and the different enantiomers or diastereomers may exhibit distinct biological activities and selectivities.

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drugs and for predicting their affinity for a specific biological target.

Molecular docking studies on derivatives containing the N-benzylpiperidine moiety have revealed critical interactions within the binding pockets of various enzymes. For instance, in studies of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, the N-benzyl group often establishes crucial cation-π and π-π interactions with aromatic residues in the enzyme's active site. researchgate.net The piperidine (B6355638) ring provides a flexible scaffold that can be modified to optimize interactions. researchgate.net

In a study on benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase (CA), docking simulations showed that the sulfonamide group is essential for binding, typically coordinating with a zinc ion in the active site. mdpi.com A hydrogen bond with the residue Thr199 is also frequently observed and is considered vital for inhibitory activity. mdpi.com For a compound like 1-(benzenesulfonyl)-4-benzylpiperidine (B5504163), it can be inferred that the benzenesulfonyl group would likely anchor the molecule within the binding pocket of a target like CA, while the benzylpiperidine portion could form additional hydrophobic or van der Waals interactions with surrounding residues, enhancing binding affinity and selectivity.

Table 1: Predicted Key Interacting Residues for Structurally Related Compounds

Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypeReference
Benzenesulfonamide DerivativesCarbonic Anhydrase IIThr199Hydrogen Bond, Metal Coordination (Zn) mdpi.com
N-Benzylpiperidine DerivativesAcetylcholinesteraseAromatic residuesCation-π, π-π stacking researchgate.net
Pyrazoline-BenzenesulfonamidesCOX-2Not specifiedGeneral binding nih.gov
Benzimidazole-PiperidinesInsulin-inhibiting proteinNot specifiedTight fit in binding sites researchgate.net

The prediction of binding affinity, often expressed as a docking score or binding free energy, is a key outcome of molecular docking studies. For a series of N-benzylpiperidine derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), computational docking and molecular dynamics simulations predicted favorable binding free energies. nih.gov One derivative, in particular, showed estimated binding free energies of -36.69 ± 4.47 kcal/mol with AChE and -32.23 ± 3.99 kcal/mol with BuChE, which correlated well with its potent in vitro inhibitory activity. nih.gov

In another study, a newly synthesized benzenesulfonamide derivative, an analogue of the clinical candidate SLC-0111, was docked into the active sites of carbonic anhydrase isoforms II and IX. The docking scores were -9.782 and -7.466, respectively, indicating a high binding affinity. mdpi.com These values suggest stable and favorable interactions within the binding cavities of these enzymes. mdpi.com For this compound, it is plausible that it would exhibit strong binding affinities for similar targets, driven by the combined interactions of its two key structural motifs. The precise orientation would depend on the specific topology of the target's binding site, but it is expected that the benzenesulfonyl and benzyl (B1604629) groups would occupy distinct pockets to maximize favorable contacts.

Table 2: Predicted Binding Affinities for Structurally Related Compounds

Compound/DerivativeTarget ProteinPredicted Binding Affinity (Docking Score / Energy)Reference
N-benzyl-piperidine derivative 4aAcetylcholinesterase-36.69 ± 4.47 kcal/mol nih.gov
N-benzyl-piperidine derivative 4aButyrylcholinesterase-32.23 ± 3.99 kcal/mol nih.gov
Benzenesulfonamide analogueCarbonic Anhydrase II-9.782 mdpi.com
Benzenesulfonamide analogueCarbonic Anhydrase IX-7.466 mdpi.com
2-oxo-Ethyl Piperidine Pentanamide-derived SulfonamidesInsulin inhibiting protein-6.6 to -6.9 kcal/mol researchgate.net

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govdergipark.org.tr This model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

For scaffolds like this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), an aromatic ring (from the benzene (B151609) rings), and a hydrophobic group (from the piperidine and benzyl moieties). nih.gov In a study on N-phenylbenzenesulfonamide derivatives as BACE1 inhibitors, a pharmacophore model was successfully built and validated. nih.gov The best model, which included specific spatial arrangements of such features, was used to design new compounds, and their experimentally determined activities correlated well with the theoretical predictions. nih.gov

Ligand-based pharmacophore modeling, which is used when the 3D structure of the target is unknown, relies on a set of known active molecules. nih.gov By aligning these molecules and identifying common chemical features, a pharmacophore hypothesis can be generated. This approach could be applied to a series of active benzenesulfonylpiperidine analogues to guide the design of new derivatives with improved potency and selectivity. The generated pharmacophore can also be coupled with molecular docking simulations to enhance the accuracy of virtual screening campaigns. nih.gov

Advanced Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netmdpi.com These methods can be used to calculate a wide range of molecular properties, such as optimized geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For a compound like this compound, DFT calculations could be employed to understand its conformational preferences and the distribution of electronic charge across the molecule. Studies on related benzenesulfonamide derivatives have used DFT to investigate molecular electronic structure properties, and the calculated vibrational energies showed excellent agreement with experimental data from FT-IR spectroscopy. researchgate.net Such calculations help to explain the relationship between the chemical structure of a drug and its biological activity. researchgate.net

Furthermore, DFT has been used to study benzimidazole (B57391) derivatives linked to a piperidine ring. researchgate.net The B3LYP/6311G method was used to investigate the electronic characteristics of these novel compounds. researchgate.net The analysis of HOMO and LUMO energies can reveal the molecule's kinetic stability and chemical reactivity, while the MEP map can visualize regions of electrophilic and nucleophilic reactivity, providing insights into how the molecule might interact with biological macromolecules. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial for lead optimization and can help to reduce the high attrition rates of drug candidates. eurekaselect.com In silico ADME prediction tools are widely used for this purpose. mdpi.com

For N-benzylpiperidine derivatives, ADMET predictions have shown that these compounds are anticipated to be orally bioavailable and able to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.gov Similarly, in silico studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine predicted its ADME properties using online software, which is a common practice in modern drug design. nih.gov

Studies on benzenesulfonamide derivatives have also employed in silico predictions of physicochemical properties and ADME profiles. nih.gov For piperidine-based inhibitors, computational tools have been used to predict key parameters such as oral bioavailability, cytochrome P450 interactions, and potential toxicity. researchgate.net The majority of these compounds demonstrated favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating promising drug-like characteristics. researchgate.net For this compound, these predictive models would be invaluable in assessing its potential as a drug candidate and in guiding any necessary structural modifications to improve its ADME profile.

Table 3: Predicted ADME Properties for Structurally Related Compound Classes

Compound ClassPredicted PropertyMethodReference
N-Benzylpiperidine DerivativesOrally bioavailable, BBB permeableIn silico prediction nih.gov
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineGeneral ADME propertiesSwissADME online software nih.gov
Benzenesulfonamide DerivativesPhysicochemical and ADME profilesIn silico prediction nih.gov
Piperidine-Based InhibitorsHigh GI absorption, low toxicitySwissADME, pkCSM, admetSAR researchgate.net
Benzylpiperidine/Benzylpiperazine DerivativesGood ADME parameters, low in vivo toxicityIn silico and in vivo nih.gov

Advanced Analytical and Structural Characterization in Research

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure of 1-(Benzenesulfonyl)-4-benzylpiperidine (B5504163).

Determination of Conformation and Stereochemistry

A crystal structure analysis would unambiguously determine the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also define the orientation of the equatorial or axial position of the benzyl (B1604629) group at the C4 position and the geometry around the sulfonamide nitrogen atom. The precise bond lengths, bond angles, and torsion angles would be accurately measured, defining the compound's stereochemistry in the solid state.

Analysis of Intermolecular Hydrogen Bonding and Packing Motifs

Although the this compound molecule lacks classical hydrogen bond donors like N-H or O-H groups, weak C-H···O and C-H···π interactions would likely govern its crystal packing. X-ray diffraction would identify these non-covalent interactions between the hydrogen atoms on the piperidine and benzyl rings and the oxygen atoms of the sulfonyl group or the aromatic rings of neighboring molecules. Understanding these packing motifs is crucial for comprehending the solid-state properties of the compound.

No published crystallographic data for this compound could be located.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. A full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's behavior in solution.

2D NMR Techniques for Complete Spectral Assignment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different atoms. However, for an unambiguous assignment, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the piperidine and benzyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for connecting the benzenesulfonyl group, the piperidine ring, and the benzyl substituent.

Use of NMR for Stereochemical Assignments

The coupling constants (J-values) from the ¹H NMR spectrum, particularly within the piperidine ring, would help to infer the relative stereochemistry and conformational preferences of the molecule in solution. For instance, large diaxial coupling constants would provide evidence for a chair conformation and the relative orientation of the substituents.

Specific, fully assigned 1D and 2D NMR data for this compound are not available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. The theoretical exact mass of a molecule is calculated from the sum of the exact masses of its most abundant isotopes.

For this compound, the molecular formula is C₁₈H₂₁NO₂S. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm error).

Table 1: Theoretical Molecular Mass of this compound

Property Value
Molecular Formula C₁₈H₂₁NO₂S
Calculated Monoisotopic Mass 315.13440 u

| Calculated Average Mass | 315.43 g/mol |

No experimental HRMS data for this compound has been reported in scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the conformational arrangement of the molecule. For the compound this compound, a comprehensive analysis of its IR and Raman spectra would reveal characteristic vibrations of its three main structural components: the piperidine ring, the benzyl group, and the benzenesulfonyl moiety.

Functional Group Analysis

The key functional groups in this compound each give rise to distinct signals in the vibrational spectrum.

Benzenesulfonyl Group: The most prominent features of the benzenesulfonyl group are the strong, characteristic stretching vibrations of the sulfonyl (SO₂) group. The asymmetric and symmetric stretching modes are expected to appear in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These bands are typically strong in the IR spectrum. The S-N stretching vibration of the sulfonamide linkage is expected in the 950-850 cm⁻¹ range.

Piperidine Ring: The vibrational modes of the piperidine ring primarily involve C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring are anticipated in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the sulfonamide structure is expected to be observed in the 1250-1020 cm⁻¹ range, though it may be coupled with other vibrations.

Benzyl Group: The benzyl substituent introduces the characteristic vibrations of a monosubstituted benzene (B151609) ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring usually produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern of the benzene ring.

Detailed Research Findings from Related Compounds

Analysis of the vibrational spectra of closely related compounds provides a strong basis for predicting the spectral features of this compound.

For instance, the FTIR spectrum of 4-benzylpiperidine (B145979) shows characteristic peaks for the N-H stretching of the secondary amine (which would be absent in the target compound), along with the aliphatic C-H stretching of the piperidine ring and the aromatic C-H and C=C stretching of the benzyl group. nih.govchemicalbook.comnist.gov

Studies on various benzenesulfonamide (B165840) derivatives consistently report the strong SO₂ asymmetric and symmetric stretching bands in the expected regions. tum.de For example, in a study of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, the SO₂ stretching modes were assigned in the 1358-1130 cm⁻¹ region in the IR spectrum. tum.de

Conformational Studies

Vibrational spectroscopy is also a valuable tool for studying the conformational isomers of cyclic systems like the piperidine ring. The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement. The orientation of the benzyl and benzenesulfonyl substituents (axial versus equatorial) can influence the vibrational frequencies of the C-H and C-N bonds of the piperidine ring.

In principle, different conformers would exhibit slightly different vibrational spectra. By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to determine the predominant conformation in the solid state or in solution. For example, in a study of 1-formylpiperazine, a related cyclic amine, DFT calculations were used to predict the vibrational frequencies of different conformers and compare them with the experimental IR and Raman spectra to elucidate the preferred conformation. nih.gov A similar approach could be applied to this compound to provide a detailed understanding of its three-dimensional structure.

Interactive Data Tables

Below are tables summarizing the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100-3000Medium-WeakAromatic C-H StretchBenzyl & Benzenesulfonyl
2950-2850Medium-StrongAliphatic C-H StretchPiperidine & Benzyl CH₂
1600-1450Medium-WeakAromatic C=C StretchBenzyl & Benzenesulfonyl
1350-1300StrongAsymmetric SO₂ StretchBenzenesulfonyl
1170-1150StrongSymmetric SO₂ StretchBenzenesulfonyl
950-850MediumS-N StretchBenzenesulfonyl
900-675StrongAromatic C-H OOP BendBenzyl & Benzenesulfonyl

Table 2: Predicted Raman Scattering Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100-3000StrongAromatic C-H StretchBenzyl & Benzenesulfonyl
2950-2850StrongAliphatic C-H StretchPiperidine & Benzyl CH₂
1600-1580StrongAromatic Ring BreathingBenzyl & Benzenesulfonyl
1000StrongAromatic Ring BreathingBenzyl & Benzenesulfonyl
< 400MediumSkeletal DeformationsWhole Molecule

Future Directions and Research Opportunities

Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency

The rational design of new N-benzylpiperidine analogues is a key area of ongoing research, primarily aimed at enhancing their potency and selectivity for specific biological targets. A prominent example lies in the development of agents for Alzheimer's disease, where the N-benzylpiperidine moiety, found in the drug donepezil, serves as a foundational structure.

Researchers have been rationally modifying this core to develop multitarget-directed ligands that can simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov By systematically altering substituents on the benzyl (B1604629) and piperidine (B6355638) rings, scientists aim to optimize interactions with key amino acid residues within the active sites of these enzymes. For instance, the introduction of a bulky moiety at the para position of a benzoyl group attached to the piperidine nitrogen has been shown to substantially increase anti-AChE activity. nih.gov

One study focused on designing new N-benzyl-piperidine derivatives (compounds 4a-d ) based on the structure of donepezil. nih.gov Through computational modeling, including docking and molecular dynamics simulations, these analogues were predicted to form stable and favorable complexes with both AChE and BuChE. nih.gov Subsequent in vitro enzymatic assays confirmed these predictions, with derivative 4a emerging as a potent dual inhibitor of both enzymes. nih.gov This integrated approach of in silico design followed by empirical testing exemplifies a powerful strategy for developing analogues with improved potency. nih.gov Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-AChE activity, with one compound showing an affinity 18,000 times greater for AChE than for BuChE, highlighting the potential for achieving high selectivity. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 4a Acetylcholinesterase (AChE)2.08 ± 0.16
Derivative 4a Butyrylcholinesterase (BuChE)7.41 ± 0.44
Compound 21 ¹Acetylcholinesterase (AChE)0.00056

¹ Compound 21 is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride. nih.gov Data sourced from a study on N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Targets

While much focus has been on cholinesterase inhibition for Alzheimer's disease, the versatile 4-benzylpiperidine (B145979) scaffold is being explored for a range of other therapeutic applications. mdpi.comresearchgate.net Its derivatives act as monoamine releasing agents, with a notable selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506), suggesting potential for developing treatments for conditions like cocaine dependence. wikipedia.orgsigmaaldrich.com

Furthermore, research has identified derivatives of 4-benzylpiperidine with NMDA antagonist properties, which could have applications in treating psychosis and preventing brain damage. wikipedia.org The development of dual-target ligands is also a promising avenue. Studies have aimed to create compounds that inhibit AChE while also acting on the serotonin transporter (SERT), which could address both cognitive and depressive symptoms often seen in Alzheimer's patients. mdpi.comresearchgate.net

The structural core is also amenable to modifications that lead to entirely different activities. For example, a green chemistry approach to synthesizing N-substituted piperidones, a related class of compounds, has been applied to create key starting materials for antiangiogenic agents, which are substances that can inhibit the growth of new blood vessels, a process crucial in cancer progression. nih.govresearchgate.netfigshare.com The same synthetic methodologies have also been used to produce potential dopamine D4 receptor antagonists, which have been evaluated in clinical settings as antipsychotic agents. nih.govresearchgate.netfigshare.com This demonstrates the broad utility of the piperidine core in accessing diverse pharmacological targets.

Integration of Chemoinformatics and Artificial Intelligence in Compound Discovery

In the context of N-benzylpiperidine derivatives, in silico tools are already playing a crucial role. nih.gov Computational methods such as molecular docking and molecular dynamics simulations allow researchers to predict how newly designed molecules will bind to their target proteins. nih.govyoutube.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can forecast the pharmacokinetic and safety profiles of virtual compounds, helping to prioritize which candidates should be synthesized and tested in the lab. nih.gov For instance, the design of the dual AChE/BuChE inhibitors (4a-d ) heavily relied on these computational predictions to ensure they were likely to be orally bioavailable and could cross the blood-brain barrier. nih.gov

AI and machine learning models can be trained on vast datasets of existing chemical structures and their biological activities. youtube.com These models can then identify complex structure-activity relationships that may not be obvious to human researchers, and even generate entirely new molecular structures optimized for a specific target. youtube.com As these technologies mature, they will become indispensable for navigating the vast chemical space of possible 1-(benzenesulfonyl)-4-benzylpiperidine (B5504163) analogues to pinpoint candidates with the highest probability of therapeutic success. nih.govresearchgate.net

Development of Environmentally Sustainable Synthetic Methodologies for Industrial Scale-Up

As promising drug candidates move toward industrial production, the development of environmentally sustainable, or "green," synthetic methods becomes paramount. Green chemistry principles focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. mdpi.com

For the synthesis of N-substituted piperidones and piperidines, efficient green chemistry approaches have been developed that offer significant advantages over classical methods like the Dieckman approach. nih.govresearchgate.net These modern techniques can include microwave-assisted synthesis, which dramatically reduces reaction times from hours or days to mere minutes. mdpi.com Other strategies involve using recyclable catalysts and designing solvent-free reactions, which minimize environmental impact by reducing chemical waste. mdpi.com For instance, a highly efficient mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines, avoiding the need for bulk solvents. mdpi.com

The synthesis of the core 4-benzylpiperidine structure can be achieved through the catalytic hydrogenation of 4-benzylpyridine. wikipedia.orgchemicalbook.com This method itself aligns with green chemistry principles if efficient, reusable catalysts are employed. The application of such green methodologies is not only environmentally responsible but also often leads to more efficient and cost-effective production processes, which is a critical consideration for the industrial scale-up of any new pharmaceutical agent derived from the this compound scaffold. nih.govejcmpr.com

Q & A

Q. What established synthetic routes are available for 1-(Benzenesulfonyl)-4-benzylpiperidine, and what are their critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the benzenesulfonyl group can be introduced via sulfonylation of 4-benzylpiperidine using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Piperidine derivatives often require protection-deprotection strategies; benzyl groups may be introduced via alkylation with benzyl halides . Key parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios (1:1.2 for sulfonylation to ensure complete conversion). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for benzenesulfonyl/benzyl groups) and piperidine ring protons (δ 1.5–3.5 ppm). Mass spectrometry (MS) with electron ionization (EI) or ESI+ modes confirms molecular weight (e.g., [M+H]+ at m/z 330–340) . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What are the documented biological activities or molecular targets of this compound?

  • Methodological Answer : Piperidine-sulfonamide derivatives are explored as enzyme inhibitors (e.g., serine proteases, kinases) due to their structural mimicry of peptide substrates . In vitro assays (e.g., fluorogenic substrate cleavage) can identify inhibitory activity (IC₅₀ values). For receptor binding, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity (Kᵢ values). Toxicity screening in cell lines (e.g., HEK293, HepG2) via MTT assays evaluates cytotoxicity .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Stereoselectivity depends on the nucleophilic substitution mechanism. For example, solvent polarity (aprotic vs. protic) affects transition-state stabilization: DMF may favor SN2 pathways, leading to inversion, while THF could permit partial racemization. Chiral catalysts (e.g., Cinchona alkaloids) or chiral auxiliaries (e.g., Evans’ oxazolidinones) may enforce enantiomeric excess (>90% ee) . Kinetic resolution via enzymatic methods (lipases in organic solvents) is another strategy .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., LD₅₀ variability) may arise from impurity levels or assay conditions. HPLC-MS identifies trace impurities (e.g., residual benzyl chloride), while Ames tests clarify mutagenic potential. Comparative studies using standardized protocols (OECD guidelines) reduce variability. For example, acute oral toxicity in rodents should follow fixed dosing schedules (e.g., 5–300 mg/kg) with matched vehicle controls .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT calculations (e.g., Gaussian, B3LYP/6-31G*) model transition states for sulfonylation or benzylation steps, predicting regioselectivity. Molecular docking (AutoDock Vina) screens potential biological targets by simulating binding to active sites (e.g., trypsin-like proteases) . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on benzene rings) with inhibitory potency, guiding derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.